molecular formula C10H10Cl2F2O B14049503 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

Katalognummer: B14049503
Molekulargewicht: 255.08 g/mol
InChI-Schlüssel: DHXPKEVHDPWEFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chloro, chloropropyl, and difluoromethoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the complexity of the synthesis process.

Analyse Chemischer Reaktionen

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(3-chloropropyl)benzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-2-(difluoromethoxy)benzene: Lacks the chloropropyl group, leading to variations in its applications and interactions.

    4-(3-Chloropropyl)-2-(difluoromethoxy)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H10Cl2F2O

Molekulargewicht

255.08 g/mol

IUPAC-Name

1-chloro-4-(3-chloropropyl)-2-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

DHXPKEVHDPWEFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCCCl)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.